2,2,5,5-Tetramethylhexanedinitrile

Description

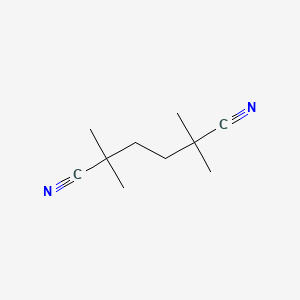

2,2,5,5-Tetramethylhexanedinitrile (CAS: 10526-16-6; molecular formula: C₁₀H₁₆N₂) is a branched aliphatic dinitrile characterized by two nitrile groups (-CN) at the terminal positions of a hexane backbone, with four methyl groups symmetrically positioned at the 2,2,5,5-positions. This compound is also known as NSC 99231 and is utilized in specialized polymer synthesis, crosslinking agents, and as a precursor for high-performance materials due to its rigid, branched structure and chemical stability .

Properties

CAS No. |

10526-16-6 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,2,5,5-tetramethylhexanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-9(2,7-11)5-6-10(3,4)8-12/h5-6H2,1-4H3 |

InChI Key |

ZTVWCVDHDYZBDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(C)(C)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2,2,5,5-Tetramethylhexanedinitrile, differing primarily in functional groups and substituent arrangements:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 10526-16-6 | C₁₀H₁₆N₂ | Two terminal nitriles | 164.25 |

| 5,5-Dimethylhexanenitrile | 121253-77-8 | C₈H₁₃N | Single nitrile group | 123.20 |

| 1-Chloro-2,2,5,5-tetramethylhexane | 1466661-39-1 | C₁₀H₂₁Cl | Terminal chloro group | 176.72 |

| 2,2,5,5-Tetramethyl-3-hexanol | 55073-86-4 | C₁₀H₂₂O | Hydroxyl group (-OH) | 158.28 |

| 2,2,5,5-Tetramethyl-3,4-hexanedione | N/A | C₁₀H₁₆O₂ | Two ketone groups | 168.24 (estimated) |

Key Observations :

- Branching : All compounds feature a hexane backbone with 2,2,5,5-tetramethyl substitution, enhancing steric hindrance and thermal stability.

- Functional Groups : The dinitrile’s dual -CN groups confer polarity and reactivity distinct from the chloro, hydroxyl, or ketone functionalities in analogs.

Physical and Chemical Properties

Boiling Points and Reactivity

- This compound : Higher boiling point expected (unreported in evidence) due to strong dipole interactions from nitriles and molecular weight. Nitriles typically hydrolyze to carboxylic acids or amines under acidic/basic conditions.

- 5,5-Dimethylhexanenitrile: Lower boiling point (~150–170°C estimated) due to smaller molecular weight and single nitrile group.

- 1-Chloro-2,2,5,5-tetramethylhexane : Likely volatile (similar alkanes: ~200°C). Reactivity centers on nucleophilic substitution (e.g., SN2 reactions) .

- 2,2,5,5-Tetramethyl-3-hexanol: Boiling point influenced by hydrogen bonding (~200–220°C). Susceptible to oxidation or esterification .

- 2,2,5,5-Tetramethyl-3,4-hexanedione : Boiling point ~315 K (42°C) at 1.5 kPa, with chelation capacity for metal ions due to diketone structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.